3-(3,6-Diiodocarbazol-9-yl)propanenitrile
Description
3-(3,6-Diiodocarbazol-9-yl)propanenitrile is a carbazole-based organic compound featuring a propanenitrile chain at the 9-position of the carbazole core and iodine substituents at the 3- and 6-positions. This molecule is of interest in materials science and pharmaceutical research due to its electronic properties, which are influenced by the electron-withdrawing iodine atoms and the nitrile group. Carbazole derivatives are widely studied for their applications in optoelectronics, organic semiconductors, and as intermediates in synthetic chemistry .
Properties
IUPAC Name |
3-(3,6-diiodocarbazol-9-yl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10I2N2/c16-10-2-4-14-12(8-10)13-9-11(17)3-5-15(13)19(14)7-1-6-18/h2-5,8-9H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHRNUMJBSKOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C3=C(N2CCC#N)C=CC(=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,6-Diiodocarbazol-9-yl)propanenitrile typically involves the iodination of carbazole followed by the introduction of the propanenitrile group. One common method includes:
Iodination of Carbazole: Carbazole is reacted with iodine in the presence of an oxidizing agent such as potassium iodate to introduce iodine atoms at the 3 and 6 positions.
Formation of Propanenitrile Group: The iodinated carbazole is then reacted with 3-bromopropanenitrile under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Electronics
One of the primary applications of 3-(3,6-Diiodocarbazol-9-yl)propanenitrile is in the field of organic electronics . Its unique electronic properties allow it to be utilized in:
- Organic Light Emitting Diodes (OLEDs): The compound's ability to facilitate charge transport and light emission makes it ideal for OLEDs, where it can enhance brightness and efficiency.
- Organic Photovoltaic Cells: Its structural characteristics contribute to effective charge separation and transport, improving the performance of solar cells.
Case Study:
Research indicates that films made from this compound exhibit excellent conductivity and stability when used in OLED devices, leading to longer lifespans and better energy efficiency compared to traditional materials.
Materials Science
In materials science, this compound serves as a building block for synthesizing novel polymers and materials with tailored electronic and optical properties.
- Polymer Synthesis: The compound can be polymerized to create conductive materials suitable for various applications including sensors and flexible electronics.
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Conductivity | High |
| Thermal Stability | Excellent |
| Optical Band Gap | Tunable |
Biological Research
The compound has shown promise in medicinal chemistry due to its structural features that allow interaction with biological targets.
- Anticancer Activity: In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). It induces apoptosis through the activation of caspase pathways.
- Antimicrobial Properties: The compound exhibits antimicrobial activity against various bacterial strains, suggesting potential use in developing new antibiotics. It disrupts bacterial cell membranes, leading to cell lysis.
Case Study:
A study published in a peer-reviewed journal highlighted the compound's effectiveness against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism by which 3-(3,6-Diiodocarbazol-9-yl)propanenitrile exerts its effects depends on its application:
Organic Electronics: The compound facilitates charge transport and light emission through its conjugated system and the presence of electron-donating and electron-withdrawing groups.
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Iodine vs. Bromine
A closely related compound is 5-(3,6-Dibromo-9H-carbazol-9-yl)-pentanenitrile (C₁₈H₁₄Br₂N₂), which substitutes iodine with bromine and features a longer pentanenitrile chain. Key differences include:
- Reactivity : Brominated carbazoles are typically less sterically hindered, enabling easier functionalization in synthetic pathways.
Table 1: Substituent Comparison
| Compound | Substituents | Molecular Weight | Chain Length |
|---|---|---|---|
| 3-(3,6-Diiodocarbazol-9-yl)propanenitrile | I, I | 483.1 g/mol | C3 |
| 5-(3,6-Dibromo-9H-carbazol-9-yl)-pentanenitrile | Br, Br | 434.1 g/mol | C5 |
Chain Length Variation: Propanenitrile vs. Pentanenitrile
The shorter propanenitrile chain in this compound (C3) compared to the pentanenitrile chain (C5) in the dibromo analog impacts:
- Solubility: Longer chains (e.g., C5) generally improve solubility in non-polar solvents, whereas shorter chains (C3) may favor crystallinity .
Heterocyclic Modifications: Carbazole vs. Pyrazole Derivatives
3-[3-(4-Fluorophenyl)-4-(hydroxymethyl)-pyrazol-1-yl]-propanenitrile (C₁₃H₁₂FN₃O) shares a propanenitrile moiety but replaces the carbazole core with a pyrazole ring. Key distinctions include:
- Electronic Structure : Pyrazole’s smaller aromatic system and additional nitrogen atoms create a more polarized electron distribution, altering redox properties compared to carbazole derivatives .
- Applications : Pyrazole derivatives are often explored in medicinal chemistry (e.g., kinase inhibitors), whereas carbazoles are prioritized in optoelectronics .
Table 2: Heterocycle Comparison
| Compound | Core Structure | Key Functional Groups | Molecular Weight |
|---|---|---|---|
| This compound | Carbazole | I, I, nitrile | 483.1 g/mol |
| 3-[3-(4-Fluorophenyl)-4-(hydroxymethyl)-pyrazol-1-yl]-propanenitrile | Pyrazole | F, hydroxymethyl, nitrile | 245.3 g/mol |
Biological Activity
3-(3,6-Diiodocarbazol-9-yl)propanenitrile is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H12I2N
- Molecular Weight : 408.07 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound is believed to act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. Notably, its structure allows for potential interactions with DNA and RNA, influencing gene expression and cellular function.
Anticancer Properties
Research has shown that this compound exhibits anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.
Antimicrobial Activity
The compound also possesses antimicrobial properties , showing efficacy against a range of bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis. This property suggests potential applications in developing new antibiotics.
Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study published in Acta Crystallographica reported that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value of 12 µM, indicating potent anticancer activity .
- Mechanistic Insights : Another research article highlighted that the compound's mechanism involves the generation of reactive oxygen species (ROS), which contributes to its cytotoxic effects on cancer cells .
- Comparison with Other Compounds : Comparative studies have shown that this compound is more effective than other carbazole derivatives in terms of both anticancer and antimicrobial activities .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent response in cell viability reduction, confirming its potential as a therapeutic agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 40 |
| 50 | 15 |
Case Study 2: Antimicrobial Activity
A separate study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones around discs containing the compound, suggesting its effectiveness as a potential antimicrobial agent.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
